Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl
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Overview
Description
Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-piperidone, which is then methylated to form 1-methyl-4-piperidone.
Amination: The 1-methyl-4-piperidone undergoes amination to introduce the amino group at the 4-position, resulting in 4-amino-1-methylpiperidine.
Esterification: The amino compound is then esterified with methanol in the presence of an acid catalyst to form Methyl 4-amino-1-methylpiperidine-4-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-oxides of Methyl 4-amino-1-methylpiperidine-4-carboxylate.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methylpiperidine-4-carboxylate: The non-hydrochloride form of the compound.
4-amino-1-methylpiperidine-4-carboxylate: Lacks the methyl ester group.
1-methylpiperidine-4-carboxylate: Lacks the amino group at the 4-position.
Uniqueness
Methyl 4-amino-1-methylpiperidine-4-carboxylate 2HCl is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-1-methylpiperidine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10-5-3-8(9,4-6-10)7(11)12-2;;/h3-6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYJZOXNVUJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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